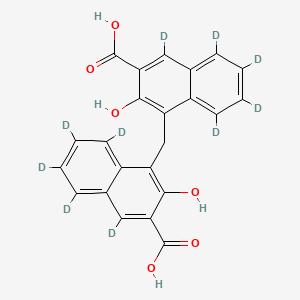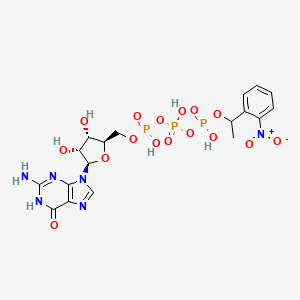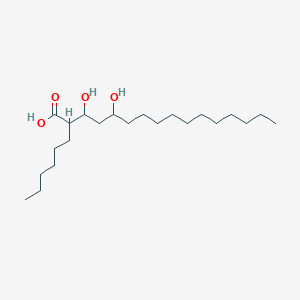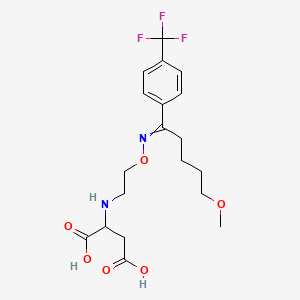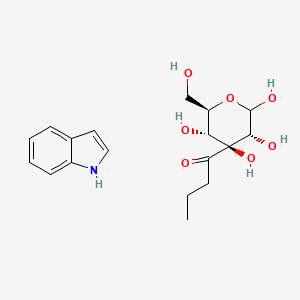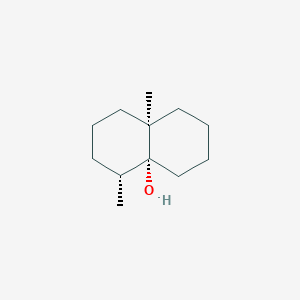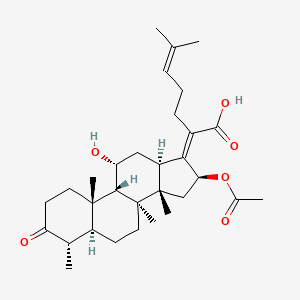
3-酮呋喃西林酸
描述
3-Keto Fusidic Acid: is a metabolite of fusidic acid, a steroid antibiotic derived from the fungus Fusidium coccineum. It is known for its antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound has a molecular formula of C31H46O6 and a molecular weight of 514.69 g/mol .
科学研究应用
Chemistry: 3-Keto Fusidic Acid is used as a reference standard in analytical chemistry to study the metabolism and degradation of fusidic acid. It is also used in the synthesis of novel steroid derivatives .
Biology: In biological research, 3-Keto Fusidic Acid is used to study the mechanisms of bacterial resistance and the efficacy of new antibacterial agents. It serves as a model compound to understand the interactions between antibiotics and bacterial enzymes .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in treating infections caused by antibiotic-resistant bacteria. It is also used in pharmacokinetic studies to understand the distribution and metabolism of fusidic acid derivatives in the body .
Industry: In the pharmaceutical industry, 3-Keto Fusidic Acid is used in the development of new antibacterial formulations and as a quality control standard for fusidic acid products .
作用机制
Target of Action
3-Keto Fusidic Acid is an active metabolite of Fusidic Acid . The primary target of 3-Keto Fusidic Acid is the bacterial protein synthesis machinery, specifically the elongation factor G (EF-G) in the ribosome .
Mode of Action
3-Keto Fusidic Acid interferes with bacterial protein synthesis by preventing the translocation of EF-G from the ribosome . This inhibition of protein synthesis leads to the bacteriostatic effect of the compound, preventing bacterial growth while the immune system clears the infection .
Biochemical Pathways
It is known that the compound disrupts protein synthesis, which is a crucial process for bacterial survival and replication . This disruption affects various downstream effects, including the inhibition of bacterial growth .
Pharmacokinetics
It is known that the compound is an active metabolite of fusidic acid . Fusidic Acid is often used topically in creams and eyedrops, but may also be given systemically as tablets or injections . The ADME properties of 3-Keto Fusidic Acid and their impact on bioavailability remain to be elucidated.
Result of Action
The primary result of the action of 3-Keto Fusidic Acid is the inhibition of bacterial growth. By interfering with protein synthesis, the compound prevents bacteria from replicating, allowing the immune system to clear the infection .
Action Environment
The action of 3-Keto Fusidic Acid can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and efficacy . Additionally, the compound’s stability may be affected by storage conditions
生化分析
Biochemical Properties
3-Keto Fusidic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit protein synthesis by binding the elongation factor G-GDP .
Cellular Effects
The cellular effects of 3-Keto Fusidic Acid are primarily related to its antimicrobial activity. It has been found to be effective against M. tuberculosis
Molecular Mechanism
The molecular mechanism of action of 3-Keto Fusidic Acid is similar to that of fusidic acid, from which it is derived. Fusidic acid acts by inhibiting translocation during protein synthesis . It is likely that 3-Keto Fusidic Acid exerts its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules and changes in gene expression.
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of 3-Keto Fusidic Acid in animal models, studies on fusidic acid have shown that it is poorly absorbed after oral administration in rats, although limited absorption occurred in guinea pigs, mice, and rabbits .
Metabolic Pathways
It is known that fusidic acid is a metabolite of 3-Keto Fusidic Acid .
Subcellular Localization
It is known that fusidic acid, from which 3-Keto Fusidic Acid is derived, is often used topically in creams and eyedrops, suggesting that it may be localized to the cell surface .
准备方法
Synthetic Routes and Reaction Conditions: 3-Keto Fusidic Acid can be synthesized from fusidic acid through oxidation. The process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired ketone functionality at the C-3 position .
Industrial Production Methods: Industrial production of 3-Keto Fusidic Acid follows similar synthetic routes but on a larger scale. The process involves the fermentation of Fusidium coccineum to produce fusidic acid, followed by chemical oxidation to convert fusidic acid to 3-Keto Fusidic Acid. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 3-Keto Fusidic Acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group.
Substitution: The compound can undergo substitution reactions at various positions on the steroid nucleus
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles
Major Products:
Oxidation: More oxidized derivatives of 3-Keto Fusidic Acid.
Reduction: Fusidic acid or other reduced derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives
相似化合物的比较
Fusidic Acid: The parent compound from which 3-Keto Fusidic Acid is derived. It has similar antibacterial properties but differs in its chemical structure and metabolic profile.
11-Keto Fusidic Acid: Another oxidized derivative of fusidic acid with a ketone group at the C-11 position.
16-Deacetyl Fusidic Acid: A derivative lacking the acetyl group at the C-16 position .
Uniqueness: 3-Keto Fusidic Acid is unique due to its specific ketone functionality at the C-3 position, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for studying the metabolism and action of fusidic acid derivatives .
属性
IUPAC Name |
(2Z)-2-[(4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-11-hydroxy-4,8,10,14-tetramethyl-3-oxo-1,2,4,5,6,7,9,11,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-22,24-25,27,34H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,24+,25-,27-,29-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKASDKLVVYODQ-UKHRKFAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1=O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CCC1=O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4680-37-9 | |
| Record name | 3-Didehydrofusidic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAN8V57VRJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the relationship between 3-Keto Fusidic Acid and the "Epidermophyton factor" (EPF)?
A1: Research in the 1960s investigated the production of antibiotics by the fungus Epidermophyton floccosum. This research led to the identification of a substance termed "Epidermophyton factor" (EPF). Comparative chromatography and chemical analysis revealed that EPF shared similarities with known steroid antibiotics, particularly Fusidic Acid. [] While chemically similar to Fusidic Acid, EPF was determined to be less acidic and not identical to 3-Keto Fusidic Acid, Helvolic Acid, or Cephalosporin P1. [] This suggests that EPF may be a closely related compound but distinct from 3-Keto Fusidic Acid.
Q2: Does exposure to the pesticide Thiram affect 3-Keto Fusidic Acid levels in chickens?
A2: A recent study investigated the impact of Thiram, a pesticide, on the liver metabolism of chickens using metabolomics analysis. [] The study identified 62 downregulated metabolites in Thiram-exposed chickens, and 3-Keto Fusidic Acid was among them. [] While the study doesn't delve into the specific mechanisms behind this downregulation, it highlights a potential link between Thiram exposure and altered 3-Keto Fusidic Acid levels in chickens. This finding underscores the broader impact of pesticide exposure on animal metabolism and warrants further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)
![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)

![trifluoromethanesulfonate;trimethyl-[3-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]methoxy]pyridin-2-yl]azanium](/img/structure/B1141065.png)
